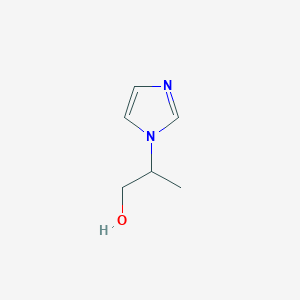

2-(1h-Imidazol-1-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(4-9)8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMKCDHZMTZUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276067 | |

| Record name | 2-(1h-imidazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191725-72-1, 68132-83-2 | |

| Record name | β-Methyl-1H-imidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191725-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-ethanol, alpha(or beta)-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068132832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-ethanol, .alpha.(or .beta.)-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1h-imidazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α(or β)-methyl-1H-imidazole-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-1-yl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(1H-imidazol-1-yl)propan-1-ol, a valuable heterocyclic building block in medicinal chemistry. The primary focus is on the direct, atom-economical approach involving the nucleophilic ring-opening of propylene oxide by imidazole. Alternative strategies, including the alkylation of imidazole with halopropanols and the reduction of a ketone precursor, are also discussed to provide a broader synthetic context. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the causality behind experimental choices, grounded in authoritative references.

Introduction: Significance and Synthetic Strategy

2-(1H-imidazol-1-yl)propan-1-ol is a key structural motif found in numerous compounds of pharmaceutical interest. The imidazole ring is a fundamental component of many antifungal agents, such as ketoconazole and miconazole, which function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, thereby disrupting ergosterol biosynthesis.[1][2] The propanol sidechain provides a versatile handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties.

The central challenge in synthesizing this molecule lies in the regioselective alkylation of the imidazole ring. Imidazole possesses two nucleophilic nitrogen atoms (N1 and N3) which exist in a rapid tautomeric equilibrium. While alkylation can theoretically occur at either nitrogen, the product is typically the same N-substituted imidazole due to this tautomerism. The primary synthetic considerations, therefore, revolve around efficiency, safety, and control over the reaction conditions. This guide will explore the most prevalent and effective synthetic routes.

Primary Synthetic Route: Ring-Opening of Propylene Oxide

The most direct and industrially scalable method for the synthesis of 2-(1H-imidazol-1-yl)propan-1-ol is the reaction of imidazole with propylene oxide (2-methyloxirane). This reaction proceeds via a nucleophilic ring-opening mechanism, an SN2-type attack, on the epoxide ring.

Mechanistic Rationale

The nitrogen atom of the imidazole ring acts as the nucleophile, attacking one of the carbon atoms of the propylene oxide ring.[3] In the absence of a strong base, the imidazole itself is basic enough to facilitate the reaction, though it is often slower. The attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the desired secondary alcohol product. The addition of a base, such as sodium hydroxide or potassium carbonate, can deprotonate the imidazole, forming the more nucleophilic imidazolide anion and significantly accelerating the reaction rate. However, high pressure may be required for reactions involving volatile epoxides like propylene oxide, which presents equipment and safety challenges.[4]

Caption: Workflow for the synthesis via propylene oxide ring-opening.

Detailed Experimental Protocol

Materials:

-

Imidazole

-

Propylene Oxide

-

Sodium Hydroxide (or other suitable base)

-

Methanol (or other suitable solvent)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve imidazole (1.0 equivalent) and sodium hydroxide (1.1 equivalents) in methanol.

-

Expert Insight: Methanol is a suitable solvent as it readily dissolves the reactants and the resulting alkoxide intermediate. The use of a slight excess of base ensures complete deprotonation of the imidazole for a faster reaction.

-

-

Addition of Epoxide: Cool the mixture to 0°C using an ice bath. Slowly add propylene oxide (1.2 equivalents) to the stirred solution.

-

Causality: Propylene oxide is volatile and the reaction is exothermic. Slow, cooled addition is a critical safety measure to control the reaction rate and prevent a dangerous temperature increase.

-

-

Reaction: Seal the vessel and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Trustworthiness: The reaction time can vary based on scale and temperature. Monitoring by TLC ensures the reaction is driven to completion, maximizing yield.

-

-

Work-up: Once the reaction is complete, carefully vent the vessel and concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Redissolve the residue in deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Expert Insight: Multiple extractions with an organic solvent are necessary to efficiently recover the product from the aqueous phase containing inorganic salts.

-

-

Purification: Combine the organic layers, wash with brine to remove residual water and inorganic impurities, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under vacuum to yield the crude product.

-

Final Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol as eluent) to obtain pure 2-(1H-imidazol-1-yl)propan-1-ol.

Data Summary

| Parameter | Value/Condition | Rationale |

| Base | Sodium Hydroxide | Strong base to deprotonate imidazole, accelerating the reaction. |

| Solvent | Methanol | Good solubility for reactants and intermediates. |

| Temperature | 0°C to Room Temp. | Controls initial exotherm and allows for a steady reaction rate. |

| Stoichiometry | ~1.2 eq. Propylene Oxide | A slight excess ensures complete consumption of the limiting reagent (imidazole). |

| Typical Yield | 60-80% | Dependent on reaction scale and purification efficiency. |

Alternative Synthetic Route: N-Alkylation with 1-Halopropan-2-ol

An alternative and often more controlled approach involves the direct N-alkylation of imidazole with a suitable 3-carbon electrophile, such as 1-chloro-2-propanol or 1-bromo-2-propanol.[5][6] This method avoids the handling of volatile and highly reactive epoxides.

Mechanistic Rationale

This reaction follows a classical SN2 pathway. A strong base, typically sodium hydride (NaH), is used to deprotonate imidazole, forming the highly nucleophilic imidazolide anion. This anion then displaces the halide from the 1-position of the halopropanol.

Caption: Synthesis via N-alkylation with a halopropanol.

Detailed Experimental Protocol

Materials:

-

Imidazole

-

Sodium Hydride (60% dispersion in mineral oil)

-

1-Chloro-2-propanol

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Preparation: To a solution of imidazole (1.0 equivalent) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0°C.

-

Expert Insight: Anhydrous conditions are absolutely critical. NaH reacts violently with water. DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation without interfering with the nucleophile.

-

-

Deprotonation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the imidazolide anion.

-

Alkylation: Add 1-chloro-2-propanol (1.0 equivalent) dropwise to the suspension at 0°C. Then, allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to destroy any unreacted NaH.

-

Extraction and Purification: Dilute the mixture with water and extract with ethyl acetate. The subsequent work-up and purification steps are similar to those described in section 2.2.

Alternative Synthetic Route: Reduction of a Ketone Precursor

A third viable strategy is a two-step process involving the synthesis of an intermediate ketone, 1-(1H-imidazol-1-yl)propan-2-one, followed by its reduction to the target alcohol. This approach offers flexibility and is particularly useful for accessing chiral versions of the product through asymmetric reduction.[3]

Caption: Two-step synthesis via reduction of a ketone intermediate.

Detailed Experimental Protocol (Reduction Step)

This protocol assumes the intermediate ketone, 1-(1H-imidazol-1-yl)propan-2-one, has been synthesized and purified.

Materials:

-

1-(1H-imidazol-1-yl)propan-2-one

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

Setup: Dissolve 1-(1H-imidazol-1-yl)propan-2-one (1.0 equivalent) in methanol in a round-bottom flask.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.[3][7]

-

Causality: NaBH₄ is a mild and selective reducing agent for ketones and aldehydes. The reaction is performed at 0°C to moderate the initial exothermic reaction. A protic solvent like methanol is required for the mechanism of borohydride reduction.

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The subsequent washing, drying, and purification steps are analogous to those described in section 2.2.

Conclusion

The synthesis of 2-(1H-imidazol-1-yl)propan-1-ol can be achieved through several reliable methods. The direct ring-opening of propylene oxide is an efficient and atom-economical choice, particularly for large-scale production, though it requires careful handling of a volatile reagent. The N-alkylation with a halopropanol offers greater control and avoids the use of epoxides, making it a common laboratory-scale method. Finally, the ketone reduction pathway provides strategic advantages for creating structural analogs and accessing specific stereoisomers. The selection of the optimal synthetic route will depend on the specific requirements of the research or development program, including scale, available equipment, safety considerations, and the desired final purity of the compound.

References

-

Özkay Y, Osmaniye D, Levent S, Sağlık BN. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings. Available at: [Link]

-

Tripathi, K.P., et al. Synthesis and Antifungal Activity of Novel Imidazole Derivatives. ACS Publications. Available at: [Link]

-

Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences. Available at: [Link]

-

Özkay, Y., et al. Novel imidazole derivatives as antifungal agents: Synthesis, biological evaluation, ADME prediction and molecular docking studies. Taylor & Francis Online. Available at: [Link]

-

Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link]

-

(S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. PMC - NIH. Available at: [Link]

- CN110776464A - N1 site alkylation method for imidazole compounds. Google Patents.

-

Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available at: [Link]

- US5011934A - Process for preparing 1-alkylimidazoles. Google Patents.

Sources

- 1. Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies [mdpi.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]

- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 7. (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)propan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Abstract

2-(1H-imidazol-1-yl)propan-1-ol is a vital heterocyclic alcohol that serves as a cornerstone in the architecture of numerous biologically active molecules. Its unique structural motif, combining a propanol backbone with a reactive imidazole ring, makes it a privileged scaffold in medicinal chemistry. This guide provides an in-depth exploration of its chemical properties, synthesis, spectroscopic characterization, and critical applications, particularly as a precursor to potent antifungal agents and other therapeutic candidates. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory and in the design of next-generation therapeutics.

Introduction: The Significance of the Imidazole Scaffold

The imidazole nucleus is a preeminent feature in medicinal chemistry, found in a wide array of natural products and synthetic drugs. Its prevalence stems from its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, which facilitates critical interactions with biological targets. The imidazole ring is an effective isostere for other five-membered heterocycles and can improve the aqueous solubility of parent compounds.

2-(1H-imidazol-1-yl)propan-1-ol embodies these characteristics within a simple, chiral framework. It is most recognized as a key building block for azole antifungal drugs. These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The imidazole nitrogen of this scaffold acts as the crucial iron-coordinating group within the enzyme's active site. Beyond antifungals, this compound is a valuable precursor for developing novel inhibitors of other enzymes, such as heme oxygenase-1 (HO-1), for potential anticancer therapies. This guide will delve into the core chemical attributes that make 2-(1H-imidazol-1-yl)propan-1-ol a molecule of high interest.

Physicochemical and Structural Properties

Understanding the fundamental properties of 2-(1H-imidazol-1-yl)propan-1-ol is essential for its handling, reaction design, and application. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | |

| Molecular Weight | 126.16 g/mol | |

| IUPAC Name | 2-(1H-imidazol-1-yl)propan-1-ol | N/A |

| CAS Number | 191725-72-1 | |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | N/A |

| Solubility | Soluble in water, methanol, and DMSO (predicted based on related structures) |

Synthesis and Purification: A Validated Protocol

The most direct and common synthesis of 2-(1H-imidazol-1-yl)propan-1-ol involves the nucleophilic ring-opening of an epoxide by imidazole. This method is efficient and demonstrates a fundamental reaction in heterocyclic chemistry.

Causality and Rationale

The synthesis hinges on the nucleophilicity of the N-1 nitrogen of the imidazole ring. While imidazole is aromatic, one of its nitrogen atoms retains a lone pair of electrons, making it an effective nucleophile. The reaction with an epoxide, such as propylene oxide, is typically performed under conditions that facilitate the attack on one of the epoxide's carbon atoms, leading to the opening of the strained three-membered ring. The use of a base can further enhance the reaction rate by deprotonating the imidazole, thereby increasing its nucleophilicity. The regioselectivity of the attack (on the more or less substituted carbon of the epoxide) can be influenced by the reaction conditions (acidic vs. basic catalysis). For this protocol, we describe a base-catalyzed approach which favors attack at the less sterically hindered carbon of propylene oxide.

Experimental Workflow: Synthesis of 2-(1H-imidazol-1-yl)propan-1-ol

Caption: Workflow for the synthesis of 2-(1H-imidazol-1-yl)propan-1-ol.

Step-by-Step Methodology

Materials: Imidazole, Propylene Oxide, Sodium Hydride (NaH, 60% dispersion in mineral oil) or other suitable base, Anhydrous Dimethylformamide (DMF), Ethyl Acetate, Saturated aqueous Sodium Bicarbonate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add imidazole (1.0 eq).

-

Solvation: Add anhydrous DMF under a nitrogen atmosphere to dissolve the imidazole. Cool the solution to 0°C in an ice bath.

-

Deprotonation (Base Addition): Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates imidazole, creating the highly nucleophilic imidazolide anion. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases.

-

Epoxide Addition: Cool the reaction mixture back to 0°C. Slowly add propylene oxide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed (typically 4-12 hours).

-

Workup - Quenching: Cool the reaction to 0°C and cautiously quench by the slow addition of water to destroy any unreacted NaH.

-

Workup - Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Rationale: Ethyl acetate is a suitable organic solvent for extracting the moderately polar product from the aqueous DMF mixture.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: Washing removes residual DMF and inorganic salts, purifying the crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of dichloromethane (CH₂Cl₂) and methanol (e.g., 100:0 to 95:5 v/v). Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford 2-(1H-imidazol-1-yl)propan-1-ol.

Spectroscopic Characterization

Structural confirmation is paramount. The following sections detail the expected spectroscopic data for 2-(1H-imidazol-1-yl)propan-1-ol based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are reported in parts per million (ppm).

-

Imidazole Protons (3H): Three signals in the aromatic region (~6.9-7.5 ppm). The proton at the C2 position will appear as a singlet, while the C4 and C5 protons will appear as distinct singlets or doublets.

-

CH (1H, on propane backbone): A multiplet signal (~4.1-4.3 ppm), coupled to both the CH₃ and CH₂OH groups.

-

CH₂OH (2H): Two diastereotopic protons that will likely appear as a multiplet or two separate multiplets (~3.7-3.9 ppm), coupled to the adjacent CH.

-

OH (1H): A broad singlet that can appear over a wide range (~2-5 ppm) and is exchangeable with D₂O.

-

CH₃ (3H): A doublet (~1.2-1.4 ppm), coupled to the adjacent CH.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework.

-

Imidazole Carbons (3C): Signals expected in the range of ~117-138 ppm.

-

CH (1C): A signal around ~62-65 ppm.

-

CH₂OH (1C): A signal around ~64-66 ppm.

-

CH₃ (1C): A signal in the aliphatic region, around ~18-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

-

C-H Stretch (Aliphatic): Sharp absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

-

C-H Stretch (Aromatic/Imidazole): Absorptions above 3000 cm⁻¹ (~3050-3150 cm⁻¹).

-

C=N and C=C Stretches (Imidazole Ring): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the fingerprint region, typically around 1050-1150 cm⁻¹, confirming the presence of a primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural elucidation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 126, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: The fragmentation is initiated by ionization, often at the alcohol's oxygen or the imidazole nitrogens. Common fragmentation patterns for primary alcohols include:

-

Alpha-Cleavage: Loss of a hydrogen radical to give a fragment at m/z 125.

-

Loss of Hydroxymethyl Radical (•CH₂OH): Cleavage of the C-C bond adjacent to the oxygen, leading to a fragment at m/z 95.

-

Formation of [CH₂OH]⁺: A characteristic peak for primary alcohols at m/z 31.

-

Imidazole-containing fragments: Cleavage can result in the formation of the imidazolylmethyl cation or related fragments.

-

Applications in Drug Development and Medicinal Chemistry

The primary utility of 2-(1H-imidazol-1-yl)propan-1-ol in drug discovery is as a scaffold for azole antifungals.

Mechanism of Action: Inhibition of Fungal CYP51

Many potent antifungal drugs, such as fluconazole and ketoconazole, are derivatives of azole-containing alcohols. They function by targeting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and fluidity.

The imidazole moiety of compounds derived from 2-(1H-imidazol-1-yl)propan-1-ol plays a direct role in this inhibition. The lone pair of electrons on the N-3 nitrogen of the imidazole ring coordinates directly to the ferric (Fe³⁺) iron atom of the heme group in

An In-depth Technical Guide to the Structural Elucidation of 2-(1H-imidazol-1-yl)propan-1-ol

<

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(1H-imidazol-1-yl)propan-1-ol, a chiral N-substituted imidazole derivative. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-tested methodology where each analytical step logically informs the next, creating a self-validating system for unambiguous structure confirmation. We will delve into the causality behind experimental choices, integrating data from Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. The protocols detailed herein are designed to be robust and adaptable, ensuring the highest degree of scientific integrity and trustworthiness in your analytical outcomes.

Introduction: The Imperative of Unambiguous Structural Verification

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds. Its unique electronic and hydrogen-bonding properties often contribute to desired pharmacological effects. The target molecule, 2-(1H-imidazol-1-yl)propan-1-ol, combines this privileged heterocycle with a chiral propanol sidechain, suggesting potential applications where specific stereochemistry is crucial for biological activity.

Therefore, absolute certainty in its chemical structure is not merely an academic exercise; it is a prerequisite for any further investigation, be it in understanding its mechanism of action, developing it as a therapeutic agent, or ensuring its quality and safety. This guide will systematically walk through the process of confirming the connectivity and stereochemistry of this molecule, emphasizing a multi-faceted analytical approach.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Before delving into the complexities of NMR, we first establish the molecular formula and identify key functional groups. This initial phase provides the fundamental building blocks upon which our structural hypothesis will be constructed.

Mass Spectrometry (MS): Confirming the Molecular Weight

The initial and most critical step is to confirm the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is the preferred method for this class of molecules due to its soft ionization nature, which typically preserves the molecular ion.

Expected Result: The molecular formula for 2-(1H-imidazol-1-yl)propan-1-ol is C6H10N2O, with a molecular weight of 126.16 g/mol . In positive ion mode ESI-MS, the expected protonated molecule [M+H]⁺ would be observed at an m/z of 127.1. The presence of a prominent peak at this m/z provides strong evidence for the successful synthesis of a compound with the correct molecular formula.

Table 1: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 127.1 | Protonated molecular ion; primary confirmation of molecular weight. |

| [M+Na]⁺ | 149.1 | Potential sodium adduct, further confirming the molecular weight. |

| Fragmentation Ions | Variable | Dependent on collision energy; can provide structural insights. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Analysis: Identify the [M+H]⁺ peak and any other relevant adducts.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule. For 2-(1H-imidazol-1-yl)propan-1-ol, we expect to see characteristic absorptions for the O-H, C-H, and C=N/C=C bonds.

Expected Absorptions:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (sp³): Sharp absorption bands just below 3000 cm⁻¹, corresponding to the C-H bonds of the propanol sidechain.

-

C-H Stretch (sp²): Absorption bands above 3000 cm⁻¹, indicative of the C-H bonds within the imidazole ring.

-

C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the imidazole ring.

The presence of these key bands provides qualitative confirmation of the alcohol and imidazole functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive assignment of its connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different proton environments and their neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (imidazole) | ~7.5 - 7.7 | singlet | 1H |

| H-4 (imidazole) | ~7.0 - 7.2 | singlet | 1H |

| H-5 (imidazole) | ~6.8 - 7.0 | singlet | 1H |

| CH (propanol) | ~4.0 - 4.3 | multiplet | 1H |

| CH₂ (propanol) | ~3.6 - 3.9 | multiplet | 2H |

| CH₃ (propanol) | ~1.1 - 1.3 | doublet | 3H |

| OH (propanol) | Variable (broad singlet) | singlet | 1H |

Note: Chemical shifts are solvent-dependent. The addition of D₂O will cause the OH proton signal to disappear, which can be a useful diagnostic tool.[1]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (imidazole) | ~135 - 140 | Deshielded due to two adjacent nitrogens. |

| C-4 (imidazole) | ~128 - 132 | |

| C-5 (imidazole) | ~118 - 122 | |

| CH (propanol) | ~60 - 65 | Attached to nitrogen and adjacent to OH. |

| CH₂ (propanol) | ~63 - 68 | Attached to oxygen. |

| CH₃ (propanol) | ~18 - 22 |

Note: Tautomerization in the imidazole ring can sometimes lead to broadening or even disappearance of the imidazole carbon signals in solution-state NMR.[2][3]

2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides a list of the molecular "parts," 2D NMR experiments reveal how they are connected.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect to see correlations between the CH₃, CH, and CH₂ protons of the propanol sidechain, confirming its linear connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[4] It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the doublet at ~1.2 ppm will correlate with the carbon signal at ~20 ppm, confirming this as the methyl group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall connectivity of the molecule. It shows correlations between protons and carbons that are separated by 2-3 bonds.[4] Key expected correlations include:

-

A correlation between the CH proton of the propanol sidechain and the C-2 and C-5 carbons of the imidazole ring, definitively proving the attachment of the propanol group to the N-1 position of the imidazole.

-

Correlations between the imidazole protons and the carbons of the propanol sidechain.

-

The combination of these 2D NMR experiments provides a robust and self-validating dataset for the complete structural elucidation of 2-(1H-imidazol-1-yl)propan-1-ol.[5][6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. For HMBC, optimizing for a long-range coupling constant of 7-10 Hz is generally effective for this type of molecule.[1]

-

Data Processing and Analysis: Process the data using appropriate software and analyze the correlations to build the molecular structure.

Integrated Data Analysis: A Cohesive Approach

The true power of this methodology lies in the integration of all analytical data. The process should follow a logical progression, where each piece of information builds upon the last.

This workflow illustrates how the data from each technique is used to build a complete and validated structural picture.

Conclusion: Ensuring Confidence in Your Results

The structural elucidation of a novel or synthesized compound is a critical process that underpins all subsequent research and development. By following the integrated and logical workflow presented in this guide, researchers can move beyond simple data collection to a deeper understanding of their molecule. The emphasis on causality and self-validation at each step ensures a high degree of confidence in the final structural assignment of 2-(1H-imidazol-1-yl)propan-1-ol. This robust approach not only guarantees the scientific integrity of the data but also provides a solid foundation for future studies in medicinal chemistry and drug development.

References

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Viciano-Chumillas, M., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

PubMed. (2008). (S)-2-(1H-Imidazol-1-yl)-3-phenyl-propanol. Retrieved from [Link]

-

Viciano-Chumillas, M., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. Retrieved from [Link]

-

PubMed Central. (n.d.). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)PROPAN-1-OL. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Di-(1h-imidazol-1-yl)-2-propanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism proposed to explain the synthesis of substituted imidazoles... Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and pharmacological evaluation of some substituted imidazoles. Retrieved from [Link]

-

ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). (+/-)-1-(1H-IMIDAZOL-1-YL)-PROPAN-2-OL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

Chemical Reviews. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical spectroscopic parameters of imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved from [Link]

-

MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

-

Pearson. (n.d.). The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the... Retrieved from [Link]

-

PubMed Central. (2023). Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Southern Illinois University Edwardsville. (n.d.). Mass Spectrometry Overview. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole - the NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of 1‐vinylimidazole and... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol - the NIST WebBook. Retrieved from [Link]

Sources

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology research, the targeting of mitotic kinases has emerged as a promising strategy for the development of novel anti-cancer therapeutics. Among these, the Aurora kinases, a family of serine/threonine kinases, play a pivotal role in the regulation of cell division.[1][2] Their dysregulation is a frequent event in a multitude of human cancers, making them attractive targets for therapeutic intervention. This guide provides a comprehensive technical overview of GSK1070916 (CAS Number: 942918-07-2), a highly potent and selective inhibitor of Aurora B and Aurora C kinases.[3][4] While the CAS number 191725-72-1 was initially queried, extensive database searches confirm that 942918-07-2 is the correct and recognized identifier for this compound.[3][4][5][6][7]

This document will delve into the physicochemical properties, mechanism of action, and preclinical efficacy of GSK1070916, providing field-proven insights and detailed experimental protocols to support researchers in their exploration of this and similar targeted therapies.

Physicochemical Properties of GSK1070916

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a research tool and potential therapeutic agent. GSK1070916 is a synthetic organic molecule with the following key characteristics:

| Property | Value | Source |

| Chemical Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | PubChem |

| Molecular Formula | C30H33N7O | PubChem |

| Molecular Weight | 507.6 g/mol | PubChem |

| Appearance | Off-white to light yellow solid | BOC Sciences |

| Solubility | DMSO: 10 mg/mL (19.70 mM; with ultrasonic assistance) | BioCrick |

| DMF: 2 mg/mL | Cayman Chemical | |

| Ethanol: 0.2 mg/mL | Cayman Chemical | |

| Water: Insoluble | LKT Labs |

Mechanism of Action: Targeting the Heart of Mitosis

GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[4] These kinases are key components of the chromosomal passenger complex (CPC), which orchestrates critical events during mitosis, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[2]

The Aurora B/C Signaling Pathway

The following diagram illustrates the central role of the Aurora B/C-containing Chromosomal Passenger Complex (CPC) in ensuring the fidelity of mitosis and the points of intervention by GSK1070916.

Caption: The role of Aurora B/C in mitosis and its inhibition by GSK1070916.

By inhibiting Aurora B and C, GSK1070916 disrupts these fundamental mitotic processes, leading to a cascade of cellular events including:

-

Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B activity is the phosphorylation of histone H3 at serine 10, a crucial step for chromosome condensation. Treatment of cancer cells with GSK1070916 leads to a dose-dependent decrease in phospho-histone H3 (Ser10) levels.[2]

-

Failed Cytokinesis and Induction of Polyploidy: Cells treated with GSK1070916 fail to complete cytokinesis, the final step of cell division. This results in the formation of polyploid cells, which have more than the normal number of chromosome sets.[2]

-

Apoptosis: The genomic instability caused by failed mitosis and polyploidy ultimately triggers programmed cell death, or apoptosis.[2]

Potency and Selectivity

GSK1070916 exhibits high potency against Aurora B and C, with impressive selectivity over the closely related Aurora A kinase. This selectivity is a key attribute, as non-selective inhibition of Aurora kinases can lead to different cellular phenotypes and potential off-target effects.

| Target | IC50 (nM) | Ki (nM) | Selectivity vs. Aurora A | Source |

| Aurora B | 3.5 | 0.38 | >100-fold | Selleck Chemicals, MedChemExpress |

| Aurora C | 6.5 | 1.5 | >100-fold | Selleck Chemicals, MedChemExpress |

| Aurora A | >490 | 490 | - | Selleck Chemicals, MedChemExpress |

Preclinical Antitumor Activity

The potent and selective inhibition of Aurora B/C by GSK1070916 translates into broad-spectrum antitumor activity across a wide range of cancer cell lines and in vivo tumor models.

In Vitro Antiproliferative Activity

GSK1070916 has demonstrated potent antiproliferative activity in over 100 cancer cell lines, with EC50 values typically in the low nanomolar range.[2]

| Cell Line | Cancer Type | EC50 (nM) | Source |

| A549 | Lung Cancer | 7 | DC Chemicals |

| HL-60 | Acute Myelogenous Leukemia | Not specified, but shows tumor regression in vivo | MedChemExpress |

| HCT116 | Colon Cancer | Not specified, but shows tumor regression in vivo | MedChemExpress |

| MCF-7 | Breast Cancer | Not specified, but shows stable disease in vivo | MedChemExpress |

| BC-3 | B-cell lymphoma | 27 | MedChemExpress |

| BV-173 | B-cell leukemia | 5 | MedChemExpress |

In Vivo Efficacy in Xenograft Models

In preclinical animal models, GSK1070916 has shown significant antitumor activity, leading to tumor growth delay, stable disease, or even tumor regression in various human tumor xenograft models, including those for breast, colon, and lung cancer, as well as leukemia.[2]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for key assays used to characterize the activity of Aurora kinase inhibitors like GSK1070916.

In Vitro Aurora B Kinase Activity Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the enzymatic activity of Aurora B and the inhibitory potential of compounds like GSK1070916.

Caption: Workflow for an in vitro luminescent Aurora B kinase assay.

Materials:

-

Purified recombinant Aurora B kinase

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

GSK1070916

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer.

-

Prepare serial dilutions of GSK1070916 in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%).

-

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the GSK1070916 dilutions or vehicle control.

-

Prepare a master mix containing the kinase substrate and ATP in 1x Kinase Assay Buffer.

-

Add 12.5 µL of the master mix to each well.

-

Initiate the reaction by adding 10 µL of diluted Aurora B kinase to each well.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-45 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of GSK1070916 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT/MTS)

This protocol outlines a colorimetric method to assess the effect of GSK1070916 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

GSK1070916

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

96-well clear plates

-

Spectrophotometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of GSK1070916 in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of GSK1070916 or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

MTT/MTS Addition and Incubation:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

For both: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the EC50 value by plotting the data on a dose-response curve.

-

Phospho-Histone H3 (Ser10) Cellular ELISA

This protocol describes a cell-based ELISA to quantify the inhibition of Aurora B activity by measuring the levels of its direct substrate, phospho-histone H3 (Ser10).

Materials:

-

Cancer cell line

-

GSK1070916

-

96-well cell culture plate

-

Fixing solution (e.g., 4% formaldehyde in PBS)

-

Quenching solution (e.g., PBS with 1% H2O2)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody against phospho-histone H3 (Ser10)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 0.5 M H2SO4)

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of GSK1070916 for a specified time (e.g., 24 hours).

-

-

Cell Fixation and Permeabilization:

-

Fix the cells with 4% formaldehyde.

-

Quench endogenous peroxidase activity.

-

Permeabilize the cells with a suitable buffer (e.g., PBS with 0.1% Triton X-100).

-

-

Immunodetection:

-

Block non-specific binding sites with blocking buffer.

-

Incubate the cells with the primary antibody against phospho-histone H3 (Ser10).

-

Wash the wells and incubate with the HRP-conjugated secondary antibody.

-

-

Signal Development and Measurement:

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Normalize the absorbance values to cell number (e.g., by using a crystal violet stain).

-

Calculate the percentage of inhibition of histone H3 phosphorylation and determine the EC50 value.

-

In Vivo Human Tumor Xenograft Study

This is a generalized protocol for evaluating the antitumor efficacy of GSK1070916 in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line

-

Matrigel (optional)

-

GSK1070916

-

Vehicle for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer GSK1070916 or vehicle to the mice according to a predetermined dosing schedule and route (e.g., intraperitoneal injection daily).

-

-

Monitoring:

-

Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like phospho-histone H3).

-

Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of GSK1070916.

-

Conclusion

GSK1070916 is a well-characterized, potent, and selective inhibitor of Aurora B and C kinases with significant preclinical antitumor activity. Its defined mechanism of action and broad efficacy make it a valuable tool for cancer research and a promising candidate for further clinical investigation. The detailed protocols provided in this guide are intended to empower researchers to effectively utilize GSK1070916 in their studies and contribute to the advancement of targeted cancer therapies.

References

-

Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808-1817. [Link]

-

Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. [Link]

-

BioCrick. (n.d.). GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity. [Link]

-

PubChem. (n.d.). Gsk-1070916. [Link]

-

DC Chemicals. (n.d.). GSK-1070916(GSK1070916)|Aurora B/C inhibitor. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1070916 | Ligand page. [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

-

Stanford Medicine. (n.d.). In vivo tumor models. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSK-1070916(GSK1070916)|Aurora B/C inhibitor|DC Chemicals [dcchemicals.com]

- 7. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-Depth Technical Guide to 2-(1H-Imidazol-1-yl)propan-1-ol: Properties, Synthesis, Analysis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-(1H-imidazol-1-yl)propan-1-ol, a heterocyclic building block with significant potential in pharmaceutical and materials science research. The document details the core molecular profile of the compound, including its physicochemical properties and a definitive molecular weight of 126.16 g/mol [1]. We present a reasoned, expert-driven discussion on its synthesis, proposing a robust protocol grounded in established chemical principles. Furthermore, this guide outlines a suite of self-validating analytical methodologies for identity confirmation, purity assessment, and quantification, including HPLC, LC-MS/MS, and NMR spectroscopy. The narrative emphasizes the causality behind experimental choices, reflecting field-proven insights for researchers, scientists, and drug development professionals. Finally, we explore the compound's applications as a key scaffold in medicinal chemistry, particularly for antifungal agents, and its utility in the synthesis of chiral ligands and ionic liquids.

Core Molecular Profile

2-(1H-Imidazol-1-yl)propan-1-ol is a valuable organic compound featuring a primary alcohol and an imidazole ring, a pharmacophore present in numerous biologically active molecules. Its structure presents a chiral center, making it a target for stereoselective synthesis and applications.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-(1H-imidazol-1-yl)propan-1-ol

-

Molecular Formula: C₆H₁₀N₂O[1]

-

CAS Number: 191725-72-1[1]

Physicochemical Properties

The fundamental properties of 2-(1H-imidazol-1-yl)propan-1-ol are summarized below. These data are critical for designing synthetic workups, purification strategies, and formulation studies.

| Property | Value | Source |

| Molecular Weight | 126.16 g/mol | [1] |

| Monoisotopic Mass | 126.079312947 Da | [2] |

| Appearance | Varies (typically a liquid or low-melting solid) | General Knowledge |

| Polar Surface Area | 48.9 Ų | [2] |

| LogP (Predicted) | -0.2 | [2] |

Structural Elucidation

The molecule consists of a three-carbon propane chain. The hydroxyl group (-OH) is located at position 1, making it a primary alcohol. The 1H-imidazole ring is attached via a nitrogen atom to the carbon at position 2 of the propane chain. The carbon at position 2 is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers.

Synthesis and Mechanistic Insights

The synthesis of imidazole-containing alcohols is a cornerstone of many research programs. While numerous specific pathways exist for related structures[3][4], a chemically sound and efficient approach for the title compound involves the nucleophilic ring-opening of an epoxide.

Retrosynthetic Analysis

Expertise & Experience: A retrosynthetic approach simplifies the synthetic challenge by logically deconstructing the target molecule into readily available starting materials. For 2-(1H-imidazol-1-yl)propan-1-ol, the most logical disconnection is at the C-N bond, identifying imidazole and a three-carbon electrophile as precursors. Propylene oxide is an ideal electrophile as its ring-opening directly yields the desired 1,2-substituted propanol skeleton.

Caption: Retrosynthetic pathway for 2-(1H-imidazol-1-yl)propan-1-ol.

Proposed Synthetic Protocol: Epoxide Ring-Opening

Trustworthiness: This protocol is based on a well-established and reliable reaction class. The reaction's progress can be easily monitored by TLC or LC-MS, and the workup is straightforward, ensuring a high degree of reproducibility.

-

Preparation: To a solution of imidazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) at room temperature, add a catalytic amount of a non-nucleophilic base, such as sodium hydride (NaH, 0.1 eq) or potassium carbonate (K₂CO₃, 1.2 eq).

-

Causality: The base deprotonates the imidazole N-H, significantly increasing its nucleophilicity and accelerating the reaction rate. K₂CO₃ is a safer and easier-to-handle alternative to NaH for scale-up operations.

-

-

Reaction: Stir the mixture for 30 minutes to ensure the formation of the imidazolide anion. Slowly add propylene oxide (1.1 eq) dropwise to the solution.

-

Causality: Propylene oxide is a volatile and reactive epoxide; slow addition is crucial to control the reaction exotherm. An excess of the epoxide ensures the complete consumption of the imidazole starting material.

-

-

Heating & Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress using TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS until the imidazole is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. If a solid base like K₂CO₃ was used, filter it off. Quench the reaction by adding water and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Purification and Characterization Workflow

A robust workflow is essential to validate the identity and purity of the final compound, a critical step in any research or development pipeline.

Caption: Integrated workflow for product purification and characterization.

Comprehensive Analytical Methodologies

To ensure scientific integrity, rigorous analytical methods must be employed. The following protocols provide a framework for the analysis of 2-(1H-imidazol-1-yl)propan-1-ol.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is ideal for this compound due to its moderate polarity.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for polar to mid-polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peak shape by protonating the imidazole nitrogen. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient to ensure elution of the compound and any potential impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Detection | UV at 210 nm | The imidazole ring has a UV chromophore, making it detectable at lower wavelengths. |

| Injection Volume | 1-5 µL | Standard volume to avoid column overloading. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Trustworthiness: LC-MS provides unambiguous mass confirmation and can be used for highly sensitive quantification. The fragmentation pattern serves as a fingerprint for structural validation.[5]

| Parameter | Recommended Condition | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms of the imidazole ring are readily protonated. |

| Expected [M+H]⁺ | m/z 127.09 | Calculated for C₆H₁₁N₂O⁺. |

| Collision Energy | 10-30 eV (for MS/MS) | This energy range is typically sufficient to induce characteristic fragmentation. |

Expected Fragmentation Pathway:

Caption: Proposed ESI-MS/MS fragmentation of protonated 2-(1H-imidazol-1-yl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for absolute structural confirmation. The expected signals provide a unique signature for the molecule.

-

¹H NMR: Expect distinct signals for the three imidazole protons (typically between 7-8 ppm), a multiplet for the C2 proton, a doublet for the C1 methylene protons adjacent to the alcohol, and a doublet for the C3 methyl group. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: Expect six distinct carbon signals: three for the imidazole ring (around 115-140 ppm), and three for the propanol side chain (C-OH around 60-70 ppm, C-N around 50-60 ppm, and CH₃ around 15-25 ppm).

Applications in Research and Drug Development

The structural motifs within 2-(1H-imidazol-1-yl)propan-1-ol make it a highly versatile platform for further chemical exploration.

Scaffold for Antifungal Agents

Authoritative Grounding: The imidazole ring is the core pharmacophore of azole antifungal drugs like miconazole and ketoconazole.[6] These drugs function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6] 2-(1H-Imidazol-1-yl)propan-1-ol serves as an excellent starting point for synthesizing novel derivatives targeting this pathway.

Caption: Mechanism of action for azole-based antifungal agents.

Precursor for Chiral Ligands and Ionic Liquids

The presence of a chiral center and the imidazole ring makes this compound a valuable precursor for synthesizing chiral ligands used in asymmetric catalysis. Furthermore, the imidazole nitrogen can be alkylated to form imidazolium salts, the basis for a vast class of ionic liquids.[7] These ionic liquids have found diverse applications in the pharmaceutical field as reaction media, catalysts, and even as active pharmaceutical ingredients themselves.[7]

Safety and Handling

Trustworthiness: As with any laboratory chemical where comprehensive toxicological data is not available, 2-(1H-imidazol-1-yl)propan-1-ol should be handled with care.[1]

-

Handling: Use only in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(1H-Imidazol-1-yl)propan-1-ol is more than a simple chemical entity; it is a versatile building block with a defined molecular weight and a rich chemical potential. Its synthesis is achievable through robust chemical methods, and its identity can be unequivocally confirmed with a suite of standard analytical techniques. For researchers in drug development, its structural similarity to proven antifungal agents makes it a compelling scaffold for new therapeutic discovery. In materials science, its potential as a precursor to chiral ligands and ionic liquids opens avenues for innovation in catalysis and "green" chemistry. This guide provides the foundational, expert-vetted information necessary to confidently incorporate this valuable molecule into advanced research and development programs.

References

- Vertex AI Search. CAS 191725-72-1 | 2-(1H-Imidazol-1-yl)propan-1-ol | MFCD12198461.

- National Institutes of Health (NIH). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol - PMC.

- PubChem. 2-(1H-Imidazol-2-yl)propan-2-ol | C6H10N2O | CID 15123323.

- ChemicalBook. 2-(2-METHYL-1H-IMIDAZOL-1-YL)-1-PROPANOL | 97801-05-3.

- PubMed Central (PMC). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies.

- National Institutes of Health (NIH). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.

- ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.

-

MDPI. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Available from: [Link]

- BenchChem. Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 2-(1H-Imidazol-2-yl)propan-2-ol | C6H10N2O | CID 15123323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Imidazole Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—aromaticity, polarity, and the ability to act as both a hydrogen bond donor and acceptor—allow it to interact with a wide array of biological targets with high affinity and specificity.[3][4][5] First synthesized in 1858 by Heinrich Debus, the imidazole nucleus is a core component of essential natural molecules like the amino acid histidine, purines in nucleic acids, and histamine.[1][2][6] This guide provides a comprehensive exploration of the diverse biological activities of imidazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed, field-proven experimental protocols for their evaluation, and present data-driven insights to guide future research and development.

The Imidazole Core: Physicochemical Properties and Therapeutic Versatility

The therapeutic success of imidazole derivatives stems from their unique electronic and structural features. The ring is planar and aromatic, with six π-electrons delocalized across the five atoms.[4][7] This aromaticity confers stability, while the two nitrogen atoms create a polar molecule with a significant dipole moment, enhancing solubility and the potential for strong intermolecular interactions.[7][8] One nitrogen atom is 'pyrrole-like' (basic), while the other is 'pyridine-like' (more basic), allowing the ring to function as both an acid and a base (amphoteric).[2][4] These properties enable imidazole-containing molecules to serve as bioisosteres for other functional groups and to bind effectively to enzyme active sites and receptors, making them a cornerstone of rational drug design.[9][10]

Anticancer Activity of Imidazole Derivatives

Imidazole-based compounds have emerged as a significant class of anticancer agents, with several derivatives approved for clinical use, such as dacarbazine and nilotinib.[11][12] Their efficacy is rooted in their ability to target multiple hallmarks of cancer through diverse mechanisms of action.

Key Mechanisms of Anticancer Action

-

Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Imidazole derivatives have been successfully designed to target specific kinases. For example, Dabrafenib, an imidazole-containing drug, is a potent inhibitor of the BRAFV600E mutant kinase, which is prevalent in melanoma.[13] These inhibitors typically occupy the ATP-binding pocket of the kinase, preventing phosphorylation and downstream signaling that leads to cell proliferation.

-

DNA Intercalation and Damage: Certain imidazole derivatives can insert themselves between the base pairs of DNA (intercalation), disrupting the double helix structure. This action physically blocks the machinery of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[14]

-

Induction of Apoptosis: Beyond DNA damage, imidazole compounds can induce apoptosis through various pathways. Some derivatives increase the intracellular levels of reactive oxygen species (ROS) in cancer cells, which have a higher metabolic rate and are more vulnerable to oxidative stress, leading to apoptosis.[11][14]

-

Microtubule Disruption: The microtubule cytoskeleton is essential for cell division (mitosis). Some imidazole derivatives interfere with the polymerization or depolymerization of tubulin, the protein subunit of microtubules. This disruption arrests the cell cycle in the G2/M phase, inhibiting tumor cell proliferation and inducing apoptosis.[12]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Causality: This protocol is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by the test compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the imidazole derivative in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the imidazole derivative. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).

-

Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[3]

Data Presentation: Anticancer Activity